molecular formula C14H11FO B13925599 1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 893739-19-0

1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B13925599
CAS No.: 893739-19-0
M. Wt: 214.23 g/mol
InChI Key: NYNVMSOFFTZYSZ-UHFFFAOYSA-N
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Description

1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone (CAS 893739-19-0) is a fluorinated biphenyl derivative featuring a ketone group at the 2-position of the biphenyl scaffold and a fluorine atom at the 3'-position of the adjacent phenyl ring. This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely employed for constructing biaryl systems . Fluorinated biphenyls are valued in pharmaceuticals, agrochemicals, and materials science due to fluorine’s ability to modulate electronic properties, lipophilicity, and metabolic stability.

Properties

CAS No.

893739-19-0

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

1-[2-(3-fluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11FO/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(15)9-11/h2-9H,1H3

InChI Key

NYNVMSOFFTZYSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a fluorinated biphenyl derivative is coupled with an ethanone precursor in the presence of a palladium catalyst . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and reactivity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight LogP Boiling Point (°C) Key Reactivity/Applications
This compound 3'-F, 2-acetyl C₁₄H₁₁FO 214.23 ~3.7 ~320 Cross-coupling intermediates, pharmaceuticals
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone 2'-F, 4-acetyl C₁₄H₁₁FO 214.23 3.695 319.3 Material science, organic synthesis
1-(4'-Hydroxy-[1,1'-biphenyl]-2-yl)ethanone 4'-OH, 2-acetyl C₁₄H₁₂O₂ 212.25 ~2.5 N/A Photoredox dearomatization, oxime formation
1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone 4'-OCH₃, 2-acetyl C₁₅H₁₄O₂ 226.27 ~3.0 N/A Electron-rich intermediates, catalysis
DFBPE (1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone) 3',4'-diF, 4-acetyl C₁₄H₁₀F₂O 232.23 ~4.0 N/A Enhanced electronic properties, advanced materials

Substituent Effects on Physicochemical Properties

  • Lipophilicity (LogP) : Fluorination increases LogP compared to hydroxyl or methoxy derivatives. The 3'-F compound (LogP ~3.7) is more lipophilic than the 4'-hydroxy analog (LogP ~2.5) due to fluorine’s hydrophobic nature .
  • Boiling Point : The 3'-F and 2'-F analogs exhibit similar boiling points (~320°C vs. 319.3°C), reflecting comparable molecular weights and intermolecular forces .
  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the biphenyl system, influencing reactivity in cross-coupling and photoredox reactions. The 3'-F position balances steric and electronic effects better than 2'-F, which may cause greater steric hindrance .

Biological Activity

1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C14_{14}H11_{11}FO
  • Molecular Weight : 224.24 g/mol

Antioxidant Activity

Research indicates that derivatives of biphenyl compounds often exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated through various assays such as DPPH radical scavenging and ABTS assays.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound45.152.3
Ascorbic Acid55.060.0

The results indicate that while the compound shows promising antioxidant activity, it is slightly less effective than ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that this compound can reduce cell viability in cancer cells significantly.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50_{50} (µM)% Cell Viability at 100 µM
MCF-7 (Breast)2030
HeLa (Cervical)1525
A549 (Lung)2535

The compound exhibits a notable reduction in cell viability across different cancer cell lines, indicating its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of the compound have also been assessed against various bacterial strains. The results demonstrate moderate to strong antibacterial activity.

Table 3: Antibacterial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhi16

The compound shows promising antibacterial effects, particularly against Salmonella typhi, suggesting its potential for further development as an antibacterial agent .

The biological activities of this compound may be attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. Molecular docking studies indicate that the compound can bind effectively to key enzymes involved in these processes, enhancing its therapeutic potential.

Case Studies

Several studies have highlighted the biological relevance of biphenyl derivatives similar to this compound:

  • Study on Anticancer Properties : A recent study demonstrated that biphenyl derivatives could inhibit tumor growth in vivo models by inducing apoptosis in cancer cells .
  • Antioxidant Evaluation : Another investigation revealed that these compounds could protect against oxidative damage in neuronal cells, suggesting neuroprotective effects .

Q & A

Q. What are the primary synthetic routes for 1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone?

The compound is synthesized via Friedel-Crafts acylation using a biphenyl precursor (e.g., 3-fluorobiphenyl) and acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃ under anhydrous conditions . For lab-scale synthesis, batch reactors are typical, while industrial methods may employ continuous flow reactors for scalability . Post-synthesis purification often involves recrystallization (e.g., from Et₂O or EtOH) or column chromatography (e.g., PE/EA gradients) .

Q. How is the compound characterized structurally and spectroscopically?

Key characterization tools include:

  • ¹H/¹³C NMR : Peaks at δ 7.3–8.9 ppm (aromatic protons) and δ 18–167 ppm (carbonyl and aromatic carbons) confirm biphenyl and ethanone groups .
  • IR Spectroscopy : Strong absorption bands near 1670–1700 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 213.08 [M+H]⁺) validate the molecular formula .

Q. What are the common chemical reactions involving this compound?

  • Oxidation : KMnO₄ or CrO₃ oxidizes the ethanone group to carboxylic acids .
  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
  • Derivatization : Oximation with 2,4-dinitrophenyl hydroxylamine yields oxime derivatives (e.g., 79% yield via GP-1 procedures) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in substitution reactions?

Density Functional Theory (DFT) studies analyze electronic effects of substituents (e.g., fluorine’s electron-withdrawing nature) on reaction pathways. For example, the 3’-fluoro group directs electrophilic substitution to the 4’-position due to meta-directing effects, validated by comparing experimental yields with computational predictions .

Q. What strategies resolve contradictions in biological activity data for derivatives?

  • Structure-Activity Relationship (SAR) : Compare derivatives with varied substituents (e.g., 4’-hydroxy vs. 4’-methoxy) to isolate electronic or steric influences .
  • Enzyme Assays : Use fluorinated analogs to probe interactions with cytochrome P450 enzymes, correlating IC₅₀ values with structural features .

Q. How do biphenyl ethanones act as intermediates in pharmaceutical synthesis?

This compound serves as a precursor for fluorinated drug candidates (e.g., kinase inhibitors or anti-inflammatory agents). For example, coupling with piperazine derivatives yields molecules targeting GPCRs, as seen in analogs with in vivo efficacy .

Methodological Case Studies

Case Study: Optimizing Dearomatization Reactions
Problem : Low yields in photocatalyst-free dearomatization of phenol derivatives.
Solution : Adjust solvent polarity (e.g., EtOH vs. DCM) and irradiation wavelength (visible light at 450 nm) to enhance reaction efficiency. Reported yields improved from 50% to 79% after optimization .

Case Study: Resolving Regioselectivity in Cross-Coupling Reactions
Challenge : Competing ortho/meta selectivity in Pd/Ni-catalyzed reactions.
Resolution : Introduce sterically bulky ligands (e.g., BrettPhos) to favor ortho-arylation, achieving >90% regioselectivity in biphenyl ethanone derivatives .

Critical Notes

  • Safety : Handle with PPE due to potential irritancy (refer to SDS for 420826-76-2 analogs) .
  • Data Reliability : Avoid non-peer-reviewed sources (e.g., benchchem.com ); prioritize PubChem and ACS journals .

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